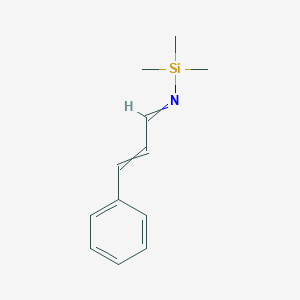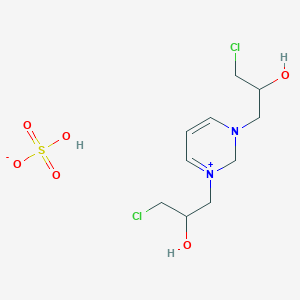
3,3'-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide is a dicationic ionic liquid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. Its structure consists of two 4-methyl-1,3-thiazol-3-ium units connected by a butane-1,4-diyl linker, with two bromide ions as counterions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide typically involves the reaction of 4-methyl-1,3-thiazole with 1,4-dibromobutane. The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be replaced by other anions through ion exchange reactions.
Oxidation and Reduction: The thiazolium rings can participate in redox reactions, depending on the reagents used.
Common Reagents and Conditions
Ion Exchange Reactions: Common reagents include potassium hexafluorophosphate (KPF6) and sodium tetrafluoroborate (NaBF4).
Redox Reactions: Reagents such as cerium(IV) ammonium nitrate (CAN) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ion exchange reactions can yield compounds with different anions, while redox reactions can lead to the formation of oxidized or reduced thiazolium derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide has a wide range of applications in scientific research:
Biology: The compound’s ionic nature makes it useful in biological studies, particularly in the stabilization of proteins and nucleic acids.
Medicine: Research is ongoing into its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: It is employed in the development of new materials, such as ionic liquids for green chemistry applications.
Wirkmechanismus
The mechanism by which 3,3’-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes and cell membranes, by disrupting their normal function. The thiazolium rings can also participate in redox reactions, influencing the redox state of biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: This compound has similar ionic properties but features imidazolium rings instead of thiazolium rings.
3,3’-(Butane-1,4-diyl)bis(1-methyl-1H-imidazol-3-ium) dichloride: Another similar compound with imidazolium rings and chloride counterions.
Uniqueness
3,3’-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide is unique due to its thiazolium rings, which provide distinct chemical reactivity and biological activity compared to imidazolium-based compounds. Its ability to participate in redox reactions and its potential antimicrobial properties make it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
97745-74-9 |
|---|---|
Molekularformel |
C12H18Br2N2S2 |
Molekulargewicht |
414.2 g/mol |
IUPAC-Name |
4-methyl-3-[4-(4-methyl-1,3-thiazol-3-ium-3-yl)butyl]-1,3-thiazol-3-ium;dibromide |
InChI |
InChI=1S/C12H18N2S2.2BrH/c1-11-7-15-9-13(11)5-3-4-6-14-10-16-8-12(14)2;;/h7-10H,3-6H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
AHIXGUBWQSCXHN-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CSC=[N+]1CCCC[N+]2=CSC=C2C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


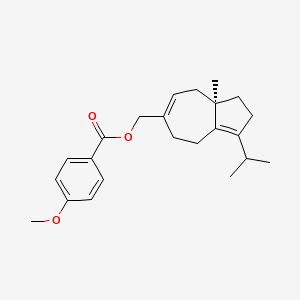
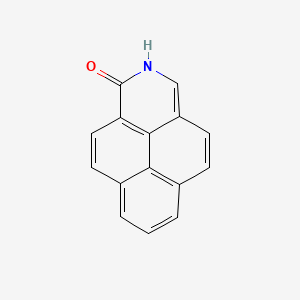
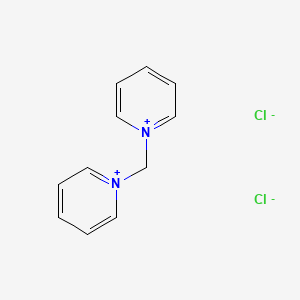
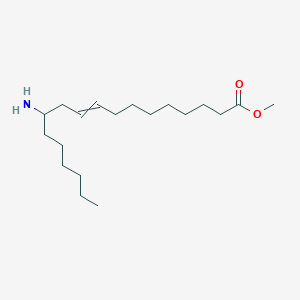
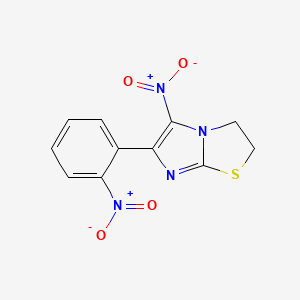
![{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane](/img/structure/B14335416.png)
![[(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B14335419.png)
![4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol](/img/structure/B14335424.png)

![Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl-](/img/structure/B14335434.png)
